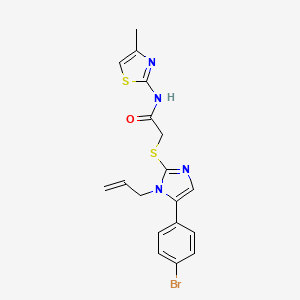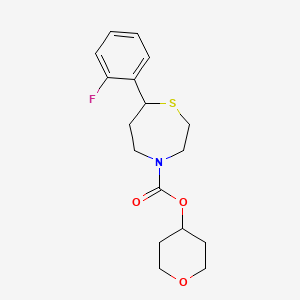
tetrahydro-2H-pyran-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “tetrahydro-2H-pyran-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate” is a complex organic molecule. It contains a tetrahydropyran ring, a thiazepane ring, and a fluorophenyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a tetrahydropyran ring, a thiazepane ring, and a fluorophenyl group, which would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the tetrahydropyran ring might undergo reactions like ring-opening or substitution, while the fluorophenyl group might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Carbon−Sulfur Bond Formation
The development of new variants of the Migita reaction for carbon−sulfur bond formation, which are crucial in the synthesis of certain drug candidates, has been explored. For instance, a former antiasthma drug candidate was synthesized using palladium-catalyzed carbon−sulfur bond formation under modified Migita reaction conditions, demonstrating the compound's role in producing key intermediates for phase II clinical supplies (T. Norris & K. Leeman, 2008).
Tetrahydropyranylation of Alcohols and Phenols
Research has shown the efficiency of high-valent tin(IV) porphyrin as a catalyst for the rapid and efficient tetrahydropyranylation of alcohols and phenols. This method allows for the conversion of these substances into their corresponding tetrahydropyranyl ethers under mild conditions, showcasing the compound's utility in chemoselective processes (M. Moghadam et al., 2010).
Synthesis of Cyclization Products
The interaction of 2-and 4-fluorophenylamines with specific acids leads to the synthesis of N-substituted β-alanines. These are then cyclized to produce derivatives of dihydropyrimidinone, 4-carboxy-2-pyrrolidinone, and tetrahydropyridone, illustrating the compound's role in creating a range of cyclization products with potential for further chemical and pharmaceutical applications (R. Vaickelionienė & V. Mickevičius, 2006).
Annulation Strategy for Thiophenes Synthesis
A one-pot multicomponent protocol for the synthesis of tetrasubstituted thiophenes has been developed, showcasing the compound's use in the efficient and economical synthesis of thiophenes through an annulation strategy. This method represents a significant advancement in the synthesis of thiophenes, demonstrating the compound's versatility in organic synthesis (S. N. Sahu et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-23-16)17(20)22-13-6-10-21-11-7-13/h1-4,13,16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCQIWAMVVCVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

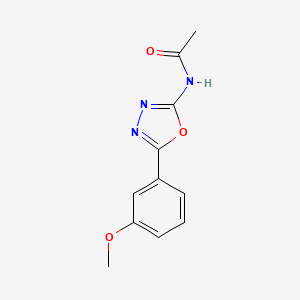
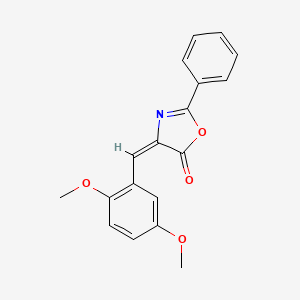
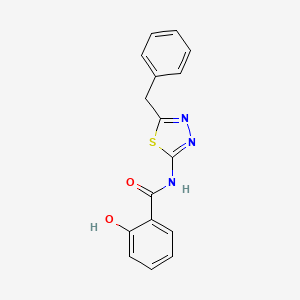
![4-Chloro-2-(1,3-dihydro-2h-benzo[d]imidazol-2-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2674626.png)
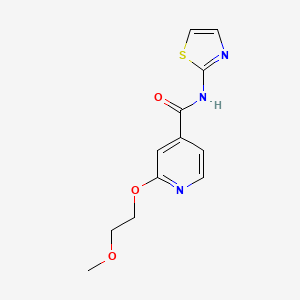
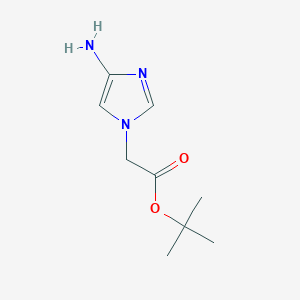
![N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2674630.png)
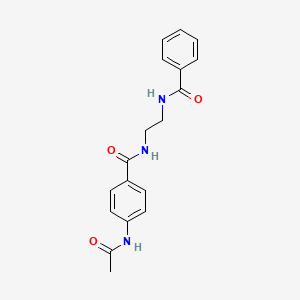
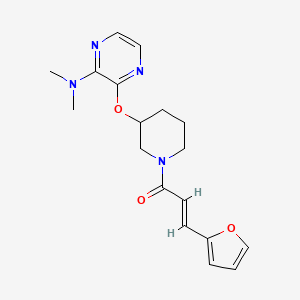
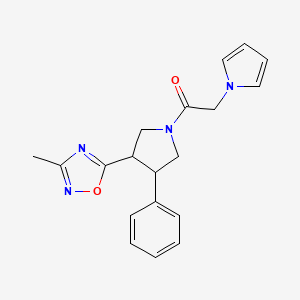
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2674638.png)
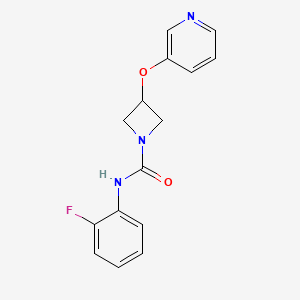
![1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2674642.png)
